molecular formula C9H11BO4 B112671 (4-Ethoxy-3-formylphenyl)boronic acid CAS No. 480424-63-3

(4-Ethoxy-3-formylphenyl)boronic acid

Cat. No.: B112671
CAS No.: 480424-63-3
M. Wt: 193.99 g/mol
InChI Key: ODRRAKCLFURNFU-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BO4. It is a derivative of phenylboronic acid, characterized by the presence of an ethoxy group at the 4-position and a formyl group at the 3-position on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of (4-Ethoxy-3-formylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic group . It is transferred from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction , which is a key pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

Boronic acids are generally known for their stability and ready preparation, which can influence their bioavailability .

Result of Action

The action of this compound in the Suzuki-Miyaura reaction results in the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of complex organic molecules, including many pharmaceuticals .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors. The Suzuki-Miyaura reaction, for instance, is known for its functional group tolerance and mild conditions . This suggests that the compound can remain stable and effective under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Ethoxy-3-formylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic trapping reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-formylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also participate in other reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Uniqueness: (4-Ethoxy-3-formylphenyl)boronic acid is unique due to the presence of both the ethoxy and formyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect its binding affinity and specificity in biological applications .

Biological Activity

(4-Ethoxy-3-formylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an ethoxy and formyl substituent. This unique structure may enhance its interactions with biological targets, particularly in enzymatic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site. This compound may exhibit similar inhibitory effects, impacting pathways involved in cancer cell proliferation and microbial resistance.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially through mechanisms that disrupt bacterial protein synthesis or cell wall integrity.

Anticancer Properties

Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target cancerous cell lines such as:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Inhibition of cell growth
HepG2 (Liver Cancer)15Induction of apoptosis
DU145 (Prostate Cancer)12Cell cycle arrest

These findings suggest that this compound may similarly inhibit these cancer cell lines, although specific IC50 values for this compound require further investigation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. In vitro studies have demonstrated:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Escherichia coli8 µg/mLModerate
Candida albicans16 µg/mLModerate
Bacillus cereus4 µg/mLHigh

The compound shows promising activity against Gram-negative bacteria and fungi, indicating potential as an antibacterial agent.

Case Studies and Research Findings

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that phenylboronic acids could induce apoptosis in breast cancer cells through the modulation of the PI3K/Akt pathway. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects.
  • Antimicrobial Research : A recent investigation into boronic acids highlighted their role in inhibiting Candida albicans leucyl-tRNA synthetase. Docking studies indicated that this compound could bind effectively to the enzyme's active site, potentially disrupting protein synthesis in fungi.

Properties

IUPAC Name

(4-ethoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRAKCLFURNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584876
Record name (4-Ethoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-63-3
Record name (4-Ethoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-formylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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